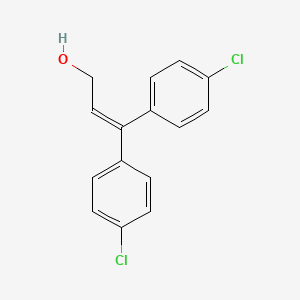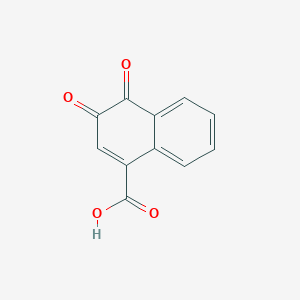
1-Naphthalenecarboxylicacid, 3,4-dihydro-3,4-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarboxylicacid, 3,4-dihydro-3,4-dioxo- is a chemical compound with the molecular formula C11H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group along with two ketone groups on the 3 and 4 positions of the naphthalene ring
Preparation Methods
The synthesis of 1-Naphthalenecarboxylicacid, 3,4-dihydro-3,4-dioxo- can be achieved through several synthetic routes. One common method involves the oxidation of 1-naphthalenecarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds through the formation of intermediate dihydroxy derivatives, which are subsequently oxidized to the desired diketone product.
Industrial production methods may involve similar oxidation processes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Naphthalenecarboxylicacid, 3,4-dihydro-3,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives, often using strong oxidizing agents.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming dihydroxy derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride (NaBH4), and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include hydroxylated derivatives, substituted naphthalenes, and more complex aromatic compounds.
Scientific Research Applications
1-Naphthalenecarboxylicacid, 3,4-dihydro-3,4-dioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxylicacid, 3,4-dihydro-3,4-dioxo- involves its interaction with various molecular targets and pathways. The compound’s diketone groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to undergo electrophilic substitution allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
1-Naphthalenecarboxylicacid, 3,4-dihydro-3,4-dioxo- can be compared with other similar compounds, such as:
1,2-Dihydro-2-naphthalenecarboxylic acid: This compound lacks the diketone groups and has different chemical reactivity and applications.
5,6,7,8-Tetrahydro-2,3-naphthalenedicarboxylic acid: This compound has additional hydrogenation on the naphthalene ring, leading to different chemical properties.
1,5-Naphthalenedicarboxylic acid: This compound has two carboxylic acid groups and different reactivity compared to the diketone derivative.
The uniqueness of 1-Naphthalenecarboxylicacid, 3,4-dihydro-3,4-dioxo- lies in its specific functional groups and the resulting chemical properties, which make it valuable for various applications in research and industry.
Properties
CAS No. |
21905-89-5 |
|---|---|
Molecular Formula |
C11H6O4 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
3,4-dioxonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6O4/c12-9-5-8(11(14)15)6-3-1-2-4-7(6)10(9)13/h1-5H,(H,14,15) |
InChI Key |
QFMGJHQFLGKCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
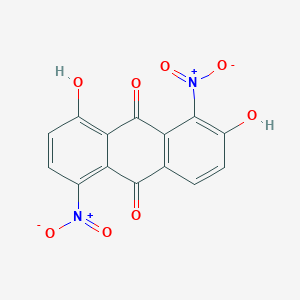
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
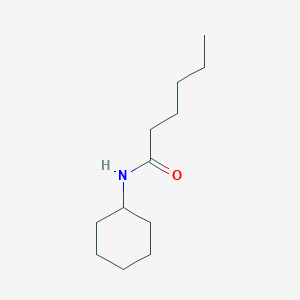

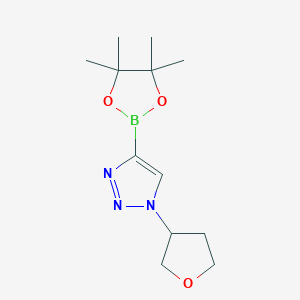

![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)
![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
